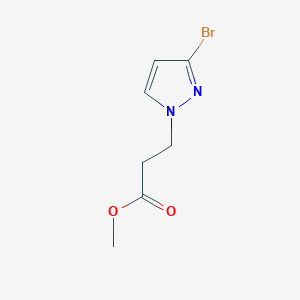

methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

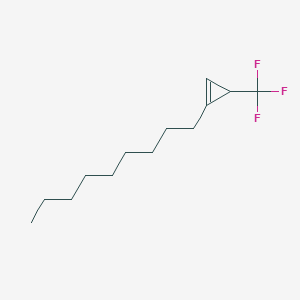

“Methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate” is a chemical compound with the CAS Number: 1855890-47-9 . It has a molecular weight of 233.06 and its IUPAC name is "methyl 3-(3-bromopyrazol-1-yl)propanoate" . The compound’s structure is verified by the Inchi Code: 1S/C7H9BrN2O2/c1-12-7(11)3-5-10-4-2-6(8)9-10/h2,4H,3,5H2,1H3 .

Molecular Structure Analysis

The molecular formula of “this compound” is C7H9BrN2O2 . The Inchi Code: 1S/C7H9BrN2O2/c1-12-7(11)3-5-10-4-2-6(8)9-10/h2,4H,3,5H2,1H3 provides a detailed description of its molecular structure.Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 233.06 . Its molecular formula is C7H9BrN2O2 . The Inchi Code: 1S/C7H9BrN2O2/c1-12-7(11)3-5-10-4-2-6(8)9-10/h2,4H,3,5H2,1H3 provides a detailed description of its molecular structure.Scientific Research Applications

Corrosion Inhibition

Methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate derivatives, including bipyrazolic compounds, have shown significant effectiveness as corrosion inhibitors. For instance, certain synthesized derivatives have demonstrated over 95% protection against corrosion of C38 steel in hydrochloric acid solutions. These compounds operate through cathodic inhibition by polarization and charge-transfer mechanisms. Their efficiency correlates well with quantum chemical parameters, indicating a strong relationship between molecular structure and inhibition performance (Missoum et al., 2013).

Synthesis of Heterocyclic Compounds

Research indicates efficient methods for heterocyclization of this compound derivatives into various heterocyclic compounds. These methodologies leverage the synthetic potential of these compounds to produce new types of glutamate-like 3-(trihalomethylated-1,2-azol-3-yl)propanoates, showcasing the diversity and versatility in synthesizing pyrazole and isoxazole derivatives from renewable sources like levulinic acid (Flores et al., 2014).

Photophysical Studies

The compound class containing the 3-bromo-1H-pyrazolyl motif has been studied for its photophysical properties. For example, derivatives such as 2-(1H-pyrazol-5-yl)pyridines and their modifications have exhibited unique behaviors under light, including excited-state intramolecular proton transfer and solvent-assisted double-proton transfer. These properties make them interesting subjects for studying photoreactions and potentially developing photophysical applications (Vetokhina et al., 2012).

Ligand Synthesis for Coordination Chemistry

This compound derivatives have been utilized in synthesizing novel ligands for coordination chemistry. These ligands, through their coordination with metal ions, have been investigated for their catalytic properties, particularly in the oxidative reactions of organic substrates. This application underscores the potential of these compounds in developing new catalytic systems (Boussalah et al., 2009).

Antibacterial and Antifungal Activities

The antibacterial and antifungal potentials of pyrazole Schiff bases, including those derived from this compound, have been evaluated, with some compounds showing promising inhibitory effects against Candida albicans and Gram-negative bacteria. This highlights the potential medicinal chemistry applications of these compounds (Feng et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have shown interactions with various biological targets .

Mode of Action

Molecular simulation studies of related compounds suggest that they may bind to active sites of certain proteins, characterized by lower binding free energy .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate is currently unavailable . These properties are crucial in determining the bioavailability of the compound.

Result of Action

Related compounds have shown certain insecticidal and fungicidal activities .

Properties

IUPAC Name |

methyl 3-(3-bromopyrazol-1-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-12-7(11)3-5-10-4-2-6(8)9-10/h2,4H,3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNNZCYFXWMFQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C=CC(=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2808518.png)

![N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}furan-2-carboxamide](/img/structure/B2808519.png)

![2-Chloro-N-[1-(5-chlorothiophen-2-yl)propan-2-yl]acetamide](/img/structure/B2808520.png)

![(1S,3R)-3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]cyclopentane-1-carboxylic acid](/img/structure/B2808524.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide](/img/structure/B2808526.png)

![3-[5-(2-Fluoroanilino)-1,3,4-thiadiazol-2-yl]-8-methoxychromen-2-one](/img/structure/B2808530.png)

![2-{(E)-[(2-ethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2808531.png)

![(E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate](/img/structure/B2808533.png)

![5-[4-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2808538.png)